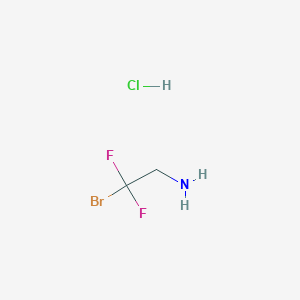

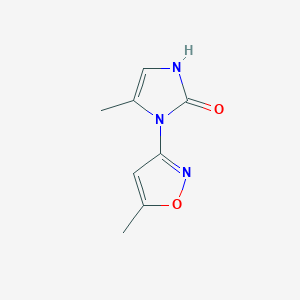

![molecular formula C15H20ClNS B1522232 {[5-(4-Metilfenil)tiofen-2-il]metil}(propan-2-il)amina clorhidrato CAS No. 1209619-87-3](/img/structure/B1522232.png)

{[5-(4-Metilfenil)tiofen-2-il]metil}(propan-2-il)amina clorhidrato

Descripción general

Descripción

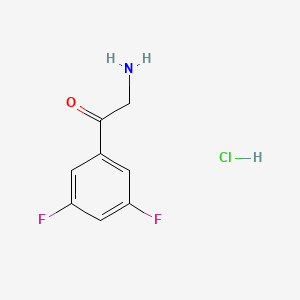

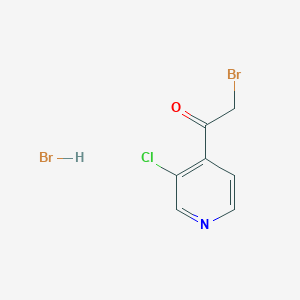

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C15H20ClNS and its molecular weight is 281.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Anticancerígenos

Los derivados del tiofeno han sido ampliamente estudiados por sus propiedades anticancerígenas. La incorporación del grupo tiofeno en los farmacóforos puede aumentar la eficacia de los agentes quimioterapéuticos . La estructura específica del compuesto en cuestión puede interactuar con las líneas celulares cancerosas, inhibiendo potencialmente el crecimiento o induciendo la apoptosis. La investigación en esta área se centra en la síntesis de nuevos compuestos de tiofeno y la evaluación de su citotoxicidad frente a varios tipos de células cancerosas.

Ciencia de Materiales: Semiconductores Orgánicos

En la ciencia de los materiales, las moléculas a base de tiofeno desempeñan un papel crucial en el desarrollo de semiconductores orgánicos . Estos semiconductores se utilizan en la fabricación de diodos emisores de luz orgánicos (OLED) y transistores de efecto de campo orgánicos (OFET). Las características estructurales del compuesto, como el anillo de tiofeno, pueden contribuir a las propiedades de transporte de carga esenciales para estas aplicaciones.

Desarrollo Farmacéutico: Fármacos Antiinflamatorios

Se sabe que los derivados del tiofeno presentan propiedades antiinflamatorias . El compuesto que se está analizando podría ser un precursor o una molécula líder para el desarrollo de nuevos fármacos antiinflamatorios. Su eficacia y perfil de seguridad serían un foco importante de la investigación, con el objetivo de encontrar mejores tratamientos para las afecciones inflamatorias.

Actividad Antimicrobiana: Agentes Antibacterianos y Antifúngicos

La actividad antimicrobiana de los compuestos de tiofeno es otra área de interés. Pueden actuar como potentes agentes antibacterianos y antifúngicos, con el potencial de combatir las cepas resistentes de microbios . La investigación implicaría sintetizar varios derivados y probar su eficacia frente a una gama de microorganismos patógenos.

Neurociencia: Fármacos Neuroprotectores

Los derivados del tiofeno han mostrado promesa como agentes neuroprotectores. Pueden ofrecer beneficios terapéuticos en las enfermedades neurodegenerativas al proteger las células neuronales del daño . El compuesto en cuestión podría estudiarse por su potencial para modular los sistemas neurotransmisores o proteger contra el estrés oxidativo.

Inhibición Enzimática: Inhibidores de Quinasas

Los derivados del tiofeno pueden actuar como inhibidores de quinasas, que son valiosos para el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios . La capacidad del compuesto para inhibir quinasas específicas podría explorarse, centrándose en su selectividad y potencia.

Investigación Cardiovascular: Agentes Antiarrítmicos e Hipertensivos

En la investigación cardiovascular, los derivados del tiofeno pueden servir como agentes antiarrítmicos e hipertensos . El compuesto podría evaluarse por sus efectos sobre la regulación del ritmo cardíaco y el control de la presión arterial, que son críticos en el manejo de las enfermedades cardiovasculares.

Síntesis Química: Bloques de Construcción para Moléculas Orgánicas

Por último, los derivados del tiofeno son valiosos bloques de construcción en la síntesis química . Se pueden utilizar para construir moléculas orgánicas complejas con propiedades específicas para diversas aplicaciones. La reactividad del compuesto y la forma en que se puede incorporar a estructuras más grandes serían de particular interés para los químicos sintéticos.

Mecanismo De Acción

Target of action

Compounds with similar structures, such as amphetamines and other phenethylamines, often target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .

Biochemical pathways

Similar compounds often affect the monoaminergic pathways, particularly those involving dopamine, norepinephrine, and serotonin .

Pharmacokinetics

Similar compounds are often well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver (often through oxidative pathways), and excreted in the urine .

Result of action

Similar compounds often lead to increased activation of post-synaptic neurons due to increased levels of monoamines in the synaptic cleft .

Propiedades

IUPAC Name |

N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDPWQSESLGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)